
3-(4-Octylphenyl)cyclopent-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Octylphenyl)cyclopent-2-enone: is an organic compound with the molecular formula C19H26O and a molecular weight of 270.40914 g/mol This compound features a cyclopent-2-enone ring substituted with a 4-octylphenyl group, making it a member of the cyclopentenone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Octylphenyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the Aza-Piancatelli Rearrangement . This method typically starts with the reaction of furan-2-yl(phenyl)methanol with aniline derivatives in the presence of a catalyst such as dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3) in acetonitrile at elevated temperatures. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent rearrangement to yield the desired cyclopentenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-(4-Octylphenyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学的研究の応用
3-(4-Octylphenyl)cyclopent-2-enone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Octylphenyl)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate signaling pathways by interacting with enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopent-2-enone: A simpler analog without the octylphenyl group.
4-Phenylcyclopent-2-enone: Similar structure but with a phenyl group instead of an octylphenyl group.
3-(4-Methylphenyl)cyclopent-2-enone: Similar structure but with a methylphenyl group instead of an octylphenyl group.
Uniqueness
3-(4-Octylphenyl)cyclopent-2-enone is unique due to the presence of the long octyl chain, which can influence its chemical reactivity and biological activity. The octyl group can enhance the compound’s lipophilicity, potentially affecting its solubility and interaction with biological membranes.
特性
分子式 |
C19H26O |
|---|---|
分子量 |
270.4 g/mol |
IUPAC名 |
3-(4-octylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18-13-14-19(20)15-18/h9-12,15H,2-8,13-14H2,1H3 |
InChIキー |
IBAUFZBIROINJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


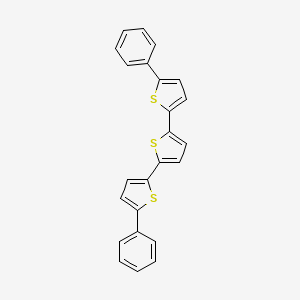
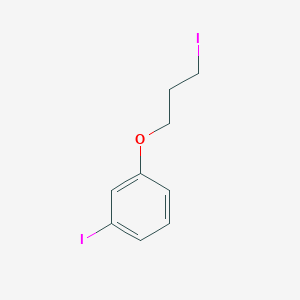

![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)

![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
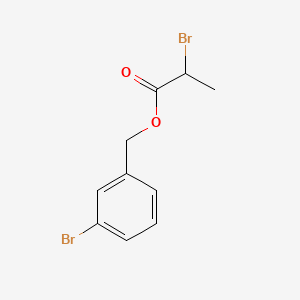
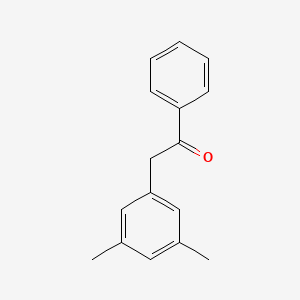
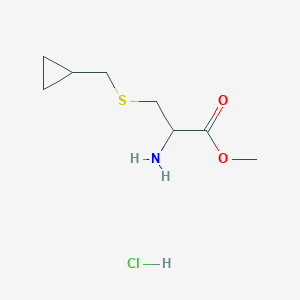
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)
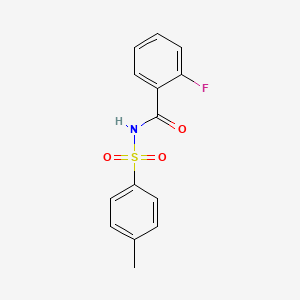
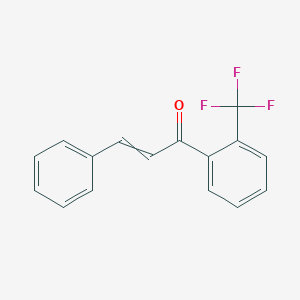
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
